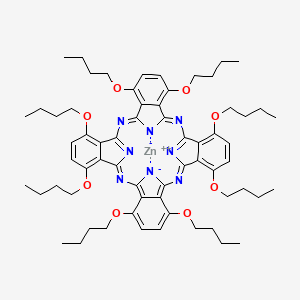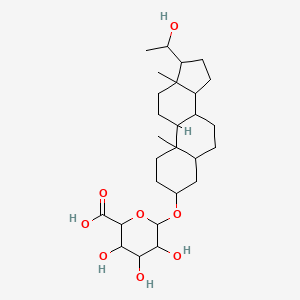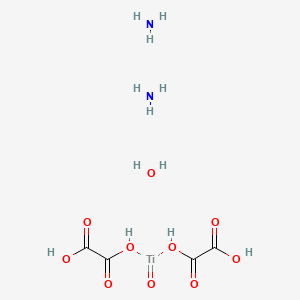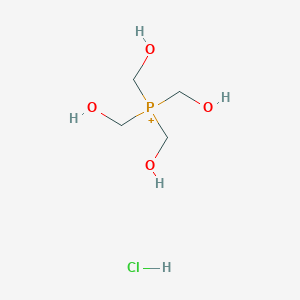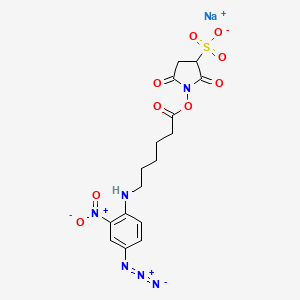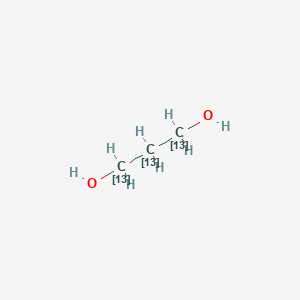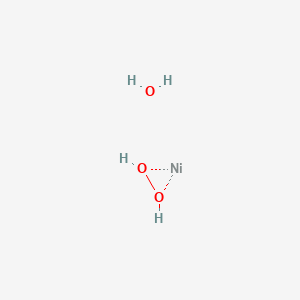
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is a thiophene derivative known for its unique chemical structure and properties. Thiophene derivatives are widely studied due to their applications in various fields such as organic electronics, pharmaceuticals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the thiophene ring, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
作用机制
The mechanism of action of 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. In the context of organic electronics, it facilitates hole injection between electrodes and semiconducting layers by reducing energy barriers . This property is crucial for enhancing the performance and efficiency of devices like OLEDs and OPVs .
相似化合物的比较
Similar Compounds
Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl): Used in similar applications such as organic electronics.
2-Methoxy-5-methylthiophene: Another thiophene derivative with distinct properties and applications.
Uniqueness
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to its specific functional groups, which impart distinct chemical and physical properties. Its ability to facilitate hole injection in electronic devices sets it apart from other thiophene derivatives .
属性
分子式 |
C9H12O5S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC 名称 |
3-methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c1-12-3-4-14-7-5-6(13-2)8(15-7)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI 键 |
SBHYALKFSCTHIR-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC(=C(S1)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


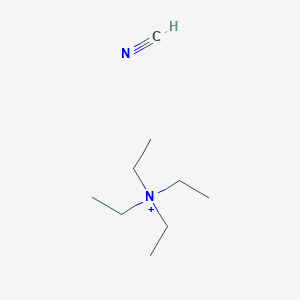
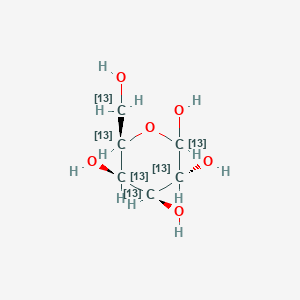

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
